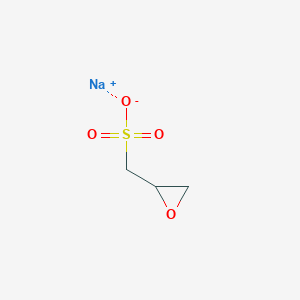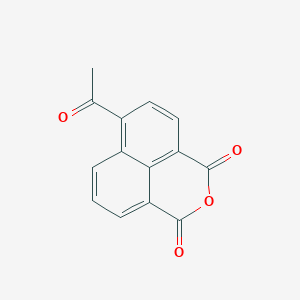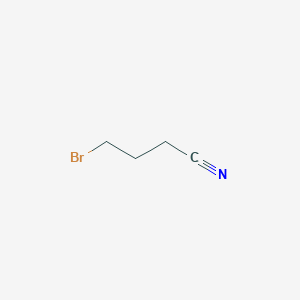
4-Bromobutyronitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobutyronitrile is an organic compound with the molecular formula C₄H₆BrN. It is a colorless to yellow liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a bromine atom and a nitrile group, making it a valuable building block in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
4-Bromobutyronitrile is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions involving nitriles and their derivatives.
Medicine: As an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: In the production of specialty chemicals and materials, including polymers and resins.
Safety and Hazards
4-Bromobutyronitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and respiratory irritation . The flash point is 103 °C (closed cup) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromobutyronitrile can be synthesized through several methods. One common method involves the bromination of butyronitrile. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction proceeds as follows:
CH₃CH₂CH₂CN+Br₂→BrCH₂CH₂CH₂CN+HBr
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar bromination techniques. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromobutyronitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include butyronitrile derivatives such as 4-hydroxybutyronitrile or 4-aminobutyronitrile.
Reduction: 4-Aminobutyronitrile.
Oxidation: 4-Bromobutyric acid.
Wirkmechanismus
The mechanism of action of 4-Bromobutyronitrile involves its reactivity due to the presence of the bromine atom and the nitrile group. The bromine atom makes the compound susceptible to nucleophilic attack, while the nitrile group can participate in various addition and reduction reactions. These properties make it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
3-Bromopropionitrile: Similar structure but with a shorter carbon chain.
4-Chlorobutyronitrile: Similar structure but with a chlorine atom instead of bromine.
4-Bromo-2,2-Diphenyl Butyronitrile: A derivative used as an intermediate in pharmaceutical synthesis.
Uniqueness: 4-Bromobutyronitrile is unique due to its specific reactivity profile, which combines the properties of both the bromine atom and the nitrile group. This makes it particularly useful in the synthesis of compounds that require selective reactivity and functional group compatibility.
Eigenschaften
CAS-Nummer |
1253-67-4 |
|---|---|
Molekularformel |
C24H33NO5 |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
N-[2-(hydroxymethyl)-2-phenylbutyl]-3,4,5-trimethoxy-N-propylbenzamide |
InChI |
InChI=1S/C24H33NO5/c1-6-13-25(16-24(7-2,17-26)19-11-9-8-10-12-19)23(27)18-14-20(28-3)22(30-5)21(15-18)29-4/h8-12,14-15,26H,6-7,13,16-17H2,1-5H3 |
InChI-Schlüssel |
CNBMGHRDCCWIOB-UHFFFAOYSA-N |
SMILES |
C(CC#N)CBr |
Kanonische SMILES |
CCCN(CC(CC)(CO)C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Siedepunkt |
206.0 °C |
| 5332-06-9 | |
Piktogramme |
Acute Toxic; Irritant |
Synonyme |
N-[2-(Hydroxymethyl)-2-phenylbutyl]-3,4,5-trimethoxy-N-propylbenzamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


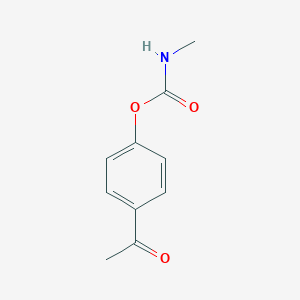
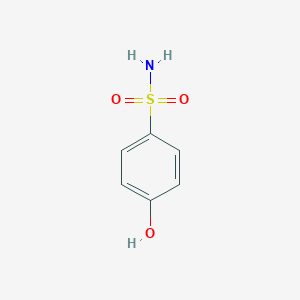
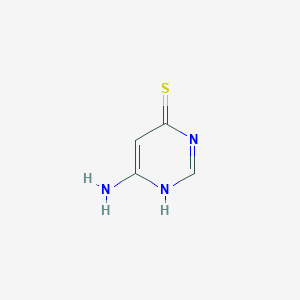

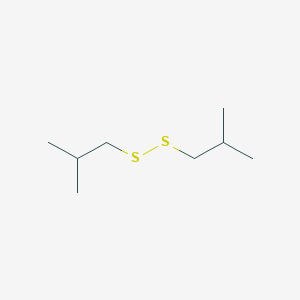
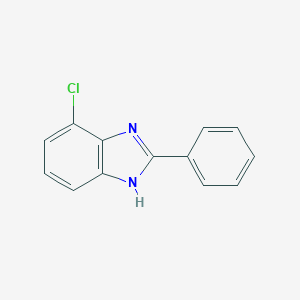

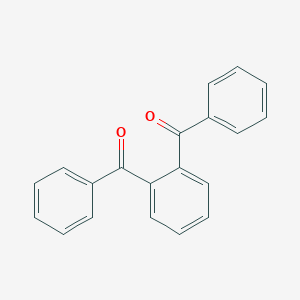
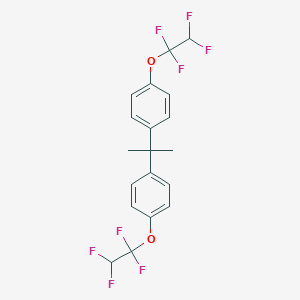
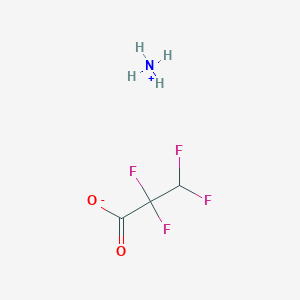
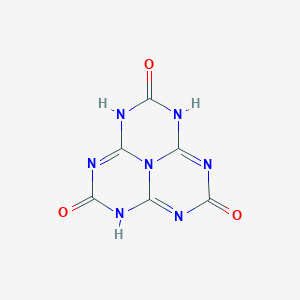
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B74442.png)
